XLR11-d4
Description
Contextualization of Deuterated XLR11 within Synthetic Cannabinoid Research
Synthetic cannabinoids (SCs) are a diverse group of designer drugs designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by binding to the cannabinoid receptors CB₁ and CB₂ researchgate.netmarshall.edu. XLR11, chemically known as 1-(5-fluoropentyl)-1H-indol-3-ylmethanone, is an indole-based synthetic cannabinoid featuring a tetramethylcyclopropyl group and an N-(5-fluoropentyl) chain caymanchem.comwestmont.edu. It is structurally related to compounds like UR-144, with XLR11 being the fluorinated analogue of UR-144 wikipedia.orgnih.gov. XLR11 acts as a potent agonist for both CB₁ and CB₂ receptors wikipedia.orgmdpi.com.
XLR11 was first identified in smoking blends in 2012 and appears to have been developed for the grey-market recreational drug scene wikipedia.org. Due to the rapid emergence of new SCs to circumvent legislation, analytical methods for their detection and quantification are constantly required researchgate.netnih.gov. This is where deuterated analogues, such as XLR11-d4, play a critical role.
Deuterated analogues of SCs, including this compound, are widely used as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of SCs and their metabolites in various matrices, particularly biological specimens researchgate.netshareok.orgacs.orgojp.gov. The use of deuterated internal standards is crucial for improving the accuracy and reproducibility of these analytical methods researchgate.net.
Rationale for Deuteration in Mechanistic and Analytical Studies
The rationale for using deuterated analogues like this compound in chemical research, particularly in the study of synthetic cannabinoids, stems from their unique properties imparted by deuterium (B1214612) substitution.
In mechanistic studies , deuterium labeling can be used to investigate reaction pathways and determine kinetic isotope effects (KIEs). By comparing the reaction rates of a non-deuterated compound and its deuterated analogue, researchers can gain insights into the rate-determining step of a reaction and understand which bonds are being broken or formed acs.orgnih.govacademie-sciences.fr. While the primary focus for this compound is analytical, the principle of using deuteration to probe reaction mechanisms is fundamental in chemistry snnu.edu.cn.
In analytical studies , particularly in mass spectrometry-based methods (GC-MS, LC-MS/MS), deuterated analogues serve as indispensable internal standards acs.orgacs.org. The key advantages of using a deuterated internal standard like this compound for the analysis of XLR11 are:
Similar Chemical Properties: Deuterated analogues exhibit very similar chemical and physical properties to their non-deuterated counterparts, including extraction efficiency and chromatographic retention times shareok.orgtandfonline.com. This ensures that the internal standard behaves similarly to the analyte of interest throughout the sample preparation and chromatographic separation process.
Distinct Mass-to-Charge Ratio (m/z): Due to the increased mass from the deuterium atoms, the deuterated analogue has a different m/z ratio compared to the non-deuterated compound. This allows them to be easily distinguished and quantified simultaneously by mass spectrometry, even if they coelute chromatographically acs.orgacs.org. For instance, this compound would have a molecular weight approximately 4 mass units higher than non-deuterated XLR11, resulting in a distinct signal in the mass spectrum.
Compensation for Matrix Effects and Variability: The internal standard experiences similar matrix effects and variations in sample processing as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be compensated for, leading to more accurate and reliable quantification researchgate.net.
Metabolic Stability (in certain applications): While not the primary site of deuteration in this compound (which is typically on the pentyl chain), deuteration can sometimes be used to reduce metabolism at specific sites, although this is more relevant when the deuterated compound is the active substance being studied for its pharmacological properties acs.orgnih.gov. In the context of an internal standard, stability is important for consistent analytical results.
The introduction of deuterium atoms at specific positions, such as the pentyl chain in this compound, ensures that the mass difference is predictable and the fragmentation patterns in mass spectrometry are related but distinguishable from the non-deuterated analyte. This is critical for accurate identification and quantification in complex biological or seized material samples researchgate.netresearchgate.net. Studies analyzing synthetic cannabinoids frequently employ deuterated internal standards like XLR11-d5 or other deuterated SCs to enhance the accuracy of their quantitative analysis by LC-MS/MS ojp.govojp.gov.
The selection of the deuteration sites in this compound is typically aimed at positions that are not subject to rapid metabolic transformation or hydrogen-deuterium exchange under typical analytical conditions, while still providing a clear mass shift for mass spectrometric detection. Although specific research findings detailing the synthesis and characterization of this compound were not extensively found, its common use as an internal standard in the analysis of XLR11 implies its availability and suitability for this purpose ojp.govojp.gov. The principle is well-established in the analysis of other synthetic cannabinoids, where deuterated analogues like JWH-018-d9 or UR-144-d5 are used as internal standards researchgate.netojp.gov.
The application of deuterated standards like this compound is fundamental in forensic toxicology and analytical chemistry laboratories that monitor the presence and concentration of synthetic cannabinoids. They enable the development of validated methods with acceptable levels of accuracy and precision for the reliable identification and quantification of these compounds in seized materials and biological samples researchgate.netresearchgate.net.
Table 1: Selected Deuterated Synthetic Cannabinoid Internal Standards Used in Analytical Chemistry
| Compound Name | Deuteration Site (Example) | Analytical Technique (Example) | Reference(s) |
| XLR11-d5 | Pentyl chain (implied) | LC-MS/MS | ojp.govojp.gov |
| JWH-018-d9 | Pentyl chain | GC-MS, LC-MS/MS | researchgate.netojp.gov |
| JWH-073-d | Butyl chain (implied) | GC-MS | researchgate.net |
| UR-144-d5 | Pentyl chain (implied) | LC-MS/MS | ojp.govojp.gov |
| AB-CHMINACA-d4 | (Implied) | LC-MS/MS | ojp.gov |
| AB-PINACA-d9 | (Implied) | LC-MS/MS | ojp.gov |
| ADB-CHMINACA-d4 | (Implied) | LC-MS/MS | ojp.gov |
| 5F-PB-22 3-carboxyindole-d5 | (Implied) | LC-MS/MS | ojp.gov |
Note: Specific deuteration sites are implied based on common synthesis strategies for internal standards where the label is placed to ensure stability and distinct mass.
Properties
Molecular Formula |
C₂₁H₂₄D₄FNO |
|---|---|
Molecular Weight |
333.48 |
Synonyms |
[1-(5-Fluoropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone-d4; |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Xlr11 D4
Deuteration Methodologies for Fluoropentyl-Indole-Derived Methanones
Deuteration of organic compounds can be achieved through several methodologies, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration researchgate.net. For compounds like XLR11, which feature an indole (B1671886) core, a fluoropentyl chain, and a cyclopropyl (B3062369) group, various positions could be targeted for deuteration.
General synthetic routes for indole-based synthetic cannabinoids often involve the N-alkylation of an indole core followed by acylation at the 3-position ojp.govacs.org. Deuteration could be introduced at different stages of this synthesis. For example, using deuterated precursors, such as a deuterated fluoropentyl halide for the N-alkylation step or a deuterated acyl chloride for the acylation step, could incorporate deuterium (B1214612) into the molecule ojp.govrsc.org.
Another approach could involve hydrogen-deuterium exchange reactions on the pre-synthesized XLR11 molecule or its intermediates. Hydrothermal deuteration using heavy water (D₂O) and metal catalysts like palladium or platinum is a known method for synthesizing deuterated molecules ansto.gov.au. Palladium-catalyzed exchange reactions have been shown to achieve high deuterium incorporation at specific sites rsc.org.
The specific deuteration methodology for XLR11-d4 would depend on the desired positions of the four deuterium atoms. If the deuterium atoms are on the tetramethylcyclopropyl group or the fluoropentyl chain, specific deuterated building blocks or targeted H/D exchange reactions on those moieties before or after coupling to the indole core would be employed. If the deuteration is on the indole core, methods like regioselective acylation of deuterated indole could be relevant cerilliant.com.
Precursor Analysis and Synthetic Pathway Derivations for Indole-Based Cannabinoids
The synthesis of indole-based cannabinoids like XLR11 typically involves coupling an indole intermediate with other molecular fragments, such as the fluoropentyl chain and the tetramethylcyclopropyl methanone (B1245722) group. Common synthetic pathways involve either adding the "tail piece" (like the fluoropentyl group) to an indole carboxylic acid derivative followed by coupling with the "head group" (like the tetramethylcyclopropyl moiety), or vice versa caymanchem.com.
A key precursor for XLR11 is (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, which is an analytical reference standard categorized as a precursor in the synthesis of several synthetic cannabinoids, including XLR11 caymanchem.com. This suggests a synthetic route where the tetramethylcyclopropyl methanone group is already attached to the indole core, and the fluoropentyl group is subsequently added via N-alkylation of the indole nitrogen.
Another general approach involves the acylation of indole, followed by N-alkylation ojp.gov. For XLR11, this could involve acylating indole with 2,2,3,3-tetramethylcyclopropyl carbonyl chloride or a similar acylating agent, followed by N-alkylation with 1-fluoro-5-iodopentane (B1596516) or a similar fluoropentyl halide.
To synthesize this compound, deuteration could be introduced into one or more of the precursors. For instance, using a deuterated version of the fluoropentyl halide or a deuterated 2,2,3,3-tetramethylcyclopropyl carbonyl precursor would lead to a deuterated final product. The specific synthetic pathway for this compound would be a derivation of these general routes, incorporating deuterated starting materials or employing deuteration steps at appropriate intermediates.
Based on the structure of XLR11, the four deuterium atoms in this compound could potentially be located on the tetramethylcyclopropyl ring, the fluoropentyl chain, or the indole core. The chosen synthetic route would dictate where the deuterium atoms are incorporated.
Metabolic Pathways and Biotransformation Studies of Xlr11 and Implications for Deuterated Analogues
Identification and Characterization of Major and Minor Metabolites
Through the use of techniques such as high-resolution mass spectrometry, researchers have identified and characterized numerous metabolites of XLR11 formed during in vitro incubations with human hepatocytes wikipedia.orgjuniperpublishers.com. More than 25 metabolites resulting from Phase I and Phase II biotransformations have been reported wikipedia.orgjuniperpublishers.com.
Major metabolites identified include 2'-carboxy-XLR11, UR-144 pentanoic acid, 5-hydroxy-UR-144, hydroxy-XLR11 glucuronides, and 2'-carboxy-UR-144 pentanoic acid wikipedia.orgjuniperpublishers.com. These major metabolites are formed through key metabolic reactions such as carboxylation of XLR11 and oxidative defluorination followed by further oxidation and glucuronidation wikipedia.orgjuniperpublishers.com.
Minor metabolites represent combinations of the various biotransformations mentioned, often including subsequent glucuronidation wikipedia.orgjuniperpublishers.com. The main sites of metabolic modification on the XLR11 molecule are the terminal position of the pentyl side chain, the TMCP ring, and the α-carbon atom adjacent to the carbonyl function juniperpublishers.com.
The following table summarizes some of the identified major metabolites and the types of biotransformations involved in their formation:
| Metabolite Name | Type of Biotransformation(s) Involved |
| 2'-carboxy-XLR11 | Carboxylation |
| UR-144 pentanoic acid | Defluorination, Oxidation (to pentanoic acid) |
| 5-hydroxy-UR-144 | Defluorination, Hydroxylation |
| Hydroxy-XLR11 glucuronides | Hydroxylation, Glucuronidation |
| 2'-carboxy-UR-144 pentanoic acid | Defluorination, Carboxylation, Oxidation (to pentanoic acid) |
Comparative Metabolic Profiles of XLR11 and Deuterated Analogues (e.g., XLR11-d4)
However, based on general principles of drug metabolism and deuterium (B1214612) isotope effects, the incorporation of deuterium atoms into a molecule can influence its metabolic fate juniperpublishers.comdovepress.cominformaticsjournals.co.inresearchgate.net. Deuterium is a stable, heavier isotope of hydrogen. Replacing hydrogen with deuterium at positions involved in metabolic cleavage, particularly through oxidative processes mediated by enzymes like cytochrome P450, can lead to a kinetic isotope effect juniperpublishers.comdovepress.cominformaticsjournals.co.inresearchgate.net. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can slow down the rate at which this bond is broken during metabolism juniperpublishers.comresearchgate.net.
Investigation of Thermal Degradation Products and Their Metabolic Fates
Studies have also investigated the thermal degradation of XLR11, which can occur when the substance is heated, such as during smoking dovepress.com. A significant thermal degradation product of XLR11 is formed through a cyclopropyl (B3062369) ring-opening reaction.
Receptor Pharmacology and Structure Activity Relationships
Cannabinoid Receptor (CB1 and CB2) Agonist Activity and Binding Affinity
XLR11 is reported to be a potent agonist for both the CB1 and CB2 receptors. wikipedia.org Studies have shown that XLR11 exhibits low nanomolar affinity for both receptor subtypes. nih.gov Specifically, reported EC50 values for XLR11 are 98 nM for CB1 and 83 nM for CB2, indicating potent activation of both receptors. wikipedia.org XLR11 has been described as a full agonist at both CB1 and CB2 receptors in in vitro and in vivo studies. nih.govmdpi.com
Data on the specific binding affinity and agonist activity of XLR11-d4 is less readily available in generalized searches compared to XLR11. However, deuteration can potentially influence these parameters.
Here is a summary of reported affinity data for XLR11:
| Compound | Target Receptor | EC50 (nM) |
| XLR11 | CB1 | 98 wikipedia.org |
| XLR11 | CB2 | 83 wikipedia.org |
Comparative Receptor Binding Studies: Impact of Deuteration on Affinity and Efficacy (e.g., this compound vs. XLR11)
Deuteration can impact the pharmacokinetic and pharmacodynamic properties of a compound, including its receptor binding and efficacy. While specific comparative studies directly detailing the differences in receptor binding and efficacy between this compound and XLR11 were not extensively found in the immediate search results, the principle of isotopic effects suggests potential differences. Deuterium (B1214612) is heavier than hydrogen, and replacing hydrogen with deuterium can strengthen carbon-deuterium bonds compared to carbon-hydrogen bonds. This can affect the molecule's metabolism and potentially its interaction with target receptors, although the impact on binding affinity and efficacy can vary depending on the specific site of deuteration and the nature of the interaction with the receptor.
Some studies mention the use of deuterated analogs, such as AB-FUBINACA-D4, as internal standards in analytical methods, highlighting their use in quantifying non-deuterated counterparts, which implies similar chemical behavior but distinct mass for analytical purposes. ojp.gov The impact of deuteration on receptor binding and efficacy would typically be evaluated through in vitro binding assays (e.g., using radioligands) and functional assays (e.g., GTPγS binding or adenylyl cyclase inhibition assays) comparing the deuterated and non-deuterated versions of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Derived Cannabinoids
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For indole-derived cannabinoids like XLR11, QSAR studies aim to identify the structural features that are important for binding to and activating cannabinoid receptors. researchgate.net These studies can help predict the activity of novel compounds and provide insights into the nature of ligand-receptor interactions.
QSAR models for cannabinoids often consider various molecular descriptors, including electronic, steric, and hydrophobic properties. researchgate.net By correlating these descriptors with experimental binding affinity or functional activity data, predictive models can be developed.
Influence of Fluoroalkyl Chain and Cyclopropyl (B3062369) Moiety on Receptor Interactions
The structure of XLR11 includes a 5-fluoropentyl chain attached to the indole (B1671886) nitrogen and a 2,2,3,3-tetramethylcyclopropyl moiety attached to the indole C3 position via a carbonyl linker. wikipedia.orgwikipedia.org These substituents play a significant role in the compound's interaction with cannabinoid receptors.
The fluoroalkyl chain at the N1 position of the indole ring is a common feature in many synthetic cannabinoids and has been shown to influence binding affinity to both CB1 and CB2 receptors. wikipedia.orgcaymanchem.com The presence of the fluorine atom can affect the lipophilicity and electronic distribution of the chain, potentially altering its interaction with hydrophobic and polar residues in the receptor binding site. Studies on other indole-derived cannabinoids have indicated that the length and nature of the N1 substituent are critical determinants of cannabinoid receptor affinity and selectivity. drugsandalcohol.ieeuropa.eu
Computational Approaches to Ligand-Receptor Docking and Dynamics
Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools for studying the interaction of ligands with cannabinoid receptors at an atomic level. uctm.eduherts.ac.ukresearchgate.net Molecular docking predicts the preferred binding orientation (pose) and affinity of a ligand within the receptor's binding site based on scoring functions. researchgate.netnih.gov This provides insights into the key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.netmdpi.com
Molecular dynamics simulations extend docking studies by simulating the movement of the ligand and receptor over time, accounting for the flexibility of both molecules and the surrounding environment. uctm.eduresearchgate.net These simulations can provide information about the stability of the binding pose, conformational changes in the receptor upon ligand binding, and the dynamics of water molecules and ions in the binding site. researchgate.netmdpi.com
Computational studies involving XLR11 and cannabinoid receptors have been conducted to predict binding modes and estimate binding free energies. researchgate.net These studies contribute to understanding how the specific structural features of XLR11, including its fluoroalkyl chain and cyclopropyl moiety, interact with the amino acid residues lining the CB1 and CB2 binding pockets. researchgate.net Such computational insights complement experimental data and aid in the rational design of new cannabinoid ligands with desired receptor affinity and selectivity profiles. uctm.edunih.gov
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS is a widely employed technique for the analysis of synthetic cannabinoids due to its ability to handle less volatile and thermally labile compounds, which can be an issue with GC-MS. The coupling of liquid chromatography with mass spectrometry provides both separation power and sensitive detection.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a powerful and commonly used technique for the sensitive and specific detection and quantification of XLR11 and its metabolites in various biological samples, including urine, oral fluid, and hair oup.comnih.govresearchgate.netresearchgate.netresearchgate.net. This technique utilizes the enhanced chromatographic separation capabilities of UHPLC coupled with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). The use of MS/MS allows for the selection of specific precursor ions and their fragmentation into characteristic product ions, providing a high degree of confidence in identification and minimizing matrix interferences.
Studies have demonstrated the effectiveness of UHPLC-MS/MS for the quantitative analysis of XLR11. For instance, a validated method for the detection and quantification of 19 synthetic cannabinoids, including XLR11, in oral fluid using UPLC-MS/MS reported limits of quantification ranging from 0.2 to 2 ng/mL researchgate.net. Another LC-MS/MS method for the simultaneous determination of XLR11 and its metabolites in human urine showed low limits of detection ranging from 0.05 to 0.15 ng/mL and a lower limit of quantitation of 1.0 ng/mL researchgate.net. In hair analysis, an LC-MS/MS method for XLR11 and its metabolites achieved limits of detection between 0.1 and 2 pg/mg and limits of quantification between 0.2 and 2 pg/mg nih.gov.
The use of deuterated internal standards like XLR11-d4 is crucial in UHPLC-MS/MS for accurate quantification, compensating for potential variations in sample preparation, matrix effects, and instrument response ojp.govoup.com.
High-Resolution Mass Spectrometry (HRMS) with Mass Defect Filtering for Non-Targeted Screening
High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is valuable for both targeted and non-targeted screening of synthetic cannabinoids and their metabolites unodc.orgunodc.orgnih.govnih.gov. HRMS provides accurate mass measurements, allowing for the determination of elemental compositions, which is particularly useful for identifying unknown or novel synthetic cannabinoids and their transformation products without requiring reference standards unodc.orgunodc.orgnih.gov.
Mass defect filtering is a data processing technique used in conjunction with HRMS for non-targeted screening. It involves searching for compounds based on their mass defect, which is the difference between the exact mass and the nominal mass of an isotope nih.gov. This approach can help in the detection of related compounds and analogues, including metabolites, by filtering out background noise and endogenous compounds unodc.orgunodc.orgnih.gov. Studies investigating the metabolism of XLR11 have utilized HRMS with mass defect filtering to identify numerous metabolites resulting from various biotransformations nih.govresearchgate.net. This approach allowed for the identification of major metabolites like 2'-carboxy-XLR11, UR-144 pentanoic acid, and hydroxy-XLR11 glucuronides researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is another established technique for the analysis of synthetic cannabinoids, particularly for more volatile or amenable compounds after derivatization if necessary nih.govacs.org. It is often used for the identification and quantification of synthetic cannabinoids in seized materials nih.govacs.orgresearchgate.net.
While LC-MS is often preferred for biological matrices due to the polarity and lability of some metabolites, GC-MS has been successfully applied for the analysis of XLR11 in seized materials nih.govacs.org. A study using GC-MS for the identification and quantification of XLR11 in seized herbal blends reported concentrations ranging from 0.01789 to 0.19238 mg/g nih.gov. It is important to note that the high temperatures in the GC injection port can sometimes lead to thermal degradation or rearrangement of certain synthetic cannabinoids like XLR11, potentially resulting in the appearance of artifact peaks swgdrug.org.
GC-MS can also be used in conjunction with techniques like infrared detection (GC-IRD) for further confirmation and differentiation of isomers unodc.org.
Optimization of Sample Preparation Techniques
Effective sample preparation is a critical step in the analytical workflow for detecting and quantifying synthetic cannabinoids and their metabolites in complex matrices. The goal is to isolate and concentrate the target analytes while removing interfering substances that could affect chromatographic separation or mass spectrometric detection.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the sample preparation of synthetic cannabinoids from biological matrices like urine, oral fluid, and blood ojp.govoup.comunitedchem.commdpi.comannexpublishers.com. SPE offers several advantages, including good cleanup efficiency, preconcentration of analytes, and compatibility with various solvents.
Different SPE protocols have been developed and optimized for the extraction of XLR11 and its metabolites. These methods often involve steps such as conditioning the SPE cartridge, loading the sample, washing to remove interferences, and eluting the target analytes oup.commdpi.com. For example, an SPE method for the analysis of XLR11 and UR-144 in oral fluid involved adding phosphoric acid to the sample before loading it onto solid-phase extraction wells oup.com. Another study on the determination of synthetic cannabinoids in urine utilized SPE with specific conditioning, loading, washing, and elution steps using methanol (B129727) and water mixtures mdpi.com. SPE has been shown to provide acceptable recoveries for XLR11 and its metabolites in various matrices mdpi.comannexpublishers.com.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another common sample preparation technique used for the analysis of synthetic cannabinoids, including XLR11, in biological fluids and seized materials researchgate.netnih.govannexpublishers.com. LLE involves partitioning the analytes between two immiscible liquid phases based on their differential solubilities.
While SPE is often favored for its automation potential and cleaner extracts, LLE can be a simple and effective method, particularly for certain matrices or analytes. For instance, LLE has been applied for the extraction of synthetic cannabinoids from seized herbal materials using methanol as the solvent nih.gov. Some methods for the analysis of synthetic cannabinoids in oral fluid have also utilized LLE researchgate.net. Supported Liquid Extraction (SLE) is a variation of LLE that uses a solid support coated with a liquid phase, offering an alternative that can be more efficient than traditional LLE ojp.govannexpublishers.comnorlab.fi.
Both SPE and LLE methods require optimization of parameters such as solvent types, volumes, and pH to achieve optimal recovery and cleanup for the specific target analytes and matrix.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| XLR11 | 57501498 |
| This compound | N/A* |
*this compound is a deuterated analog of XLR11. While XLR11 has a specific PubChem CID, deuterated analogs may not always have individual CIDs listed if they are primarily used as internal standards or research chemicals. The PubChem entry for XLR11 (CID 57501498) provides information on the non-deuterated compound nih.gov. XLR11-d5, a related deuterated analog, has a CAS number 2095544-37-7 and is intended for use as an internal standard caymanchem.com.
Data Tables
Based on the search results, here are some examples of data that could be presented in tables:
Table 1: Representative Analytical Performance Data for XLR11 Analysis by LC-MS/MS
| Matrix | Method Type | LOD (ng/mL) | LLOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) | Reference |
| Urine | LC-MS/MS | 0.05-0.15 | 1.0 | 0.1-500 | 69.90-118.39 | researchgate.netmdpi.com |
| Oral Fluid | UPLC-MS/MS | N/A | 0.2-2 | N/A | >70 | researchgate.netresearchgate.net |
| Hair | LC-MS/MS | 0.0001-0.002 | 0.0002-0.002 | N/A | N/A | nih.gov |
Note: LOD and LLOQ values can vary significantly depending on the specific method, instrument, and matrix. Hair concentrations are typically reported in pg/mg, converted here to ng/mL assuming a density of 1 g/mL for comparison purposes, though this is a simplification.
Table 2: Examples of XLR11 and Metabolite Detection in Real Samples by LC-MS/MS
| Matrix | Analyte Detected | Detection Rate (%) | Concentration Range (ng/mL or ng/mg) | Reference |
| Urine | Parent XLR11 | 8% (4 of 50 samples) | 2.14-4.5 ng/mL | researchgate.net |
| Urine | XLR-11-N-4-Hydroxypentyl | 48% (24 of 50 samples) | 4.5-57.2 ng/mL | researchgate.net |
| Urine | XLR-11-6-Hydroxyindole | 22% (11 of 50 samples) | 4.8-51.7 ng/mL | researchgate.net |
| Hair | Parent XLR11 | Detected in 14 samples | Higher than metabolites | nih.gov |
| Hair | XLR-11 N-4-hydroxypentyl metabolite | Not detected in all cases | N/A | nih.gov |
Note: This table presents selected findings and is not exhaustive of all detected metabolites or studies.
Table 3: GC-MS Quantification of XLR11 in Seized Materials
| Matrix | Analyte | Concentration Range (mg/g) | Reference |
| Herbal Blends | XLR11 | 0.01789-0.19238 | nih.gov |
These tables illustrate the type of quantitative data and research findings that are generated using the described analytical methodologies for XLR11 and its metabolites, with this compound serving as a critical internal standard in many quantitative LC-MS methods.
Supported Liquid Extraction (SLE)
Supported Liquid Extraction (SLE) is a sample preparation technique used in the analysis of synthetic cannabinoids, including XLR11, from biological matrices such as urine. SLE offers an efficient alternative to traditional liquid-liquid extraction (LLE), providing advantages like high analyte recoveries, the absence of emulsion formation, and reduced sample preparation time. biotage.com In a typical SLE procedure for synthetic cannabinoids in urine, samples are often subjected to enzymatic hydrolysis before extraction. biotage.comekb.eg This is followed by the addition of a buffer and the pre-treated sample is then loaded onto an SLE plate or column. biotage.com The analytes are subsequently eluted using appropriate organic solvents. biotage.com
Development and Validation of Deuterated Analogues as Internal Standards (e.g., this compound, XLR11-d5)
Deuterated analogues, such as this compound and XLR11-d5, are crucial as internal standards in quantitative analytical methods for synthetic cannabinoids like XLR11. caymanchem.comcaymanchem.comoup.comshareok.org The use of stable isotope-labeled internal standards is vital for validating analytical procedures and ensuring accurate comparisons of chromatographic data. shareok.org These internal standards are chemically and physically similar to the target analytes but have a different mass due to the incorporation of deuterium (B1214612) atoms. This allows them to behave similarly to the analyte during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. shareok.org
XLR11-d5, for instance, is specifically intended for use as an internal standard for the quantification of XLR11 by GC- or LC-MS. caymanchem.comcaymanchem.com The validation of analytical methods employing deuterated internal standards like XLR11-d5 involves assessing parameters such as linearity, accuracy, bias, and precision. oup.com A method utilizing XLR11-d5 and other deuterated standards for the quantification of XLR11 and related compounds in oral fluid by UHPLC-MS/MS was validated according to guidelines from the United States Food and Drug Administration (FDA) and the Scientific Working Group for Forensic Toxicology (SWGTOX). oup.comnih.gov This validation demonstrated the method's accuracy, precision, robustness, and efficiency for high-throughput toxicological screening. oup.comnih.gov
A 50 ng/mL internal standard solution containing XLR11-d5 has been used in studies to determine the stability of XLR11 in biological specimens. oup.com Calibration curves are typically prepared using various concentrations of the analyte along with a fixed concentration of the internal standard. oup.comshareok.org The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to establish linearity. researchgate.net
While XLR11-d5 is frequently mentioned as an internal standard, the principle extends to other deuterated forms like this compound, which would serve the same purpose in compensating for variations during the analytical process. The incorporation of deuterium atoms at specific positions in the molecule provides the necessary mass shift for differentiation in mass spectrometry while maintaining similar chemical behavior to the non-deuterated analyte.
Forensic and Toxicological Research Applications
Method Development for Identification in Seized Materials and Illicit Products
The identification of XLR11 in seized materials and illicit products is a critical aspect of forensic investigations. Various analytical techniques have been developed and applied for this purpose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS), are commonly employed methods. acs.orgunodc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Nuclear magnetic resonance (NMR) spectroscopy, including both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional experiments (H,H-COSY, H,H-NOESY, H,C-HSQC, and H,C-HMBC), is also utilized for the identification and structural elucidation of synthetic cannabinoids like XLR11 in seized materials. unodc.orgunodc.org
Studies have demonstrated the effectiveness of GC-MS for identifying and quantifying XLR11 in seized herbal blends. acs.orgresearchgate.net For instance, a study analyzing seized materials from the Jordanian market successfully identified and quantified XLR11 using GC-MS with a liquid-liquid extraction sample preparation technique. acs.orgresearchgate.net The use of LC-MS/MS is also prevalent for the identification of synthetic cannabinoids in seized materials. researchgate.net Direct analysis in real-time mass spectrometry (DART-MS) or desorption atmospheric pressure photoionization (DAPPI) can be applied directly to plant material without extensive sample preparation. researchgate.net
Research highlights the need for effective analytical tools to differentiate XLR11 from a growing number of structurally related synthetic cannabinoids found in the illicit market. unodc.org The analysis of seized products has revealed the presence of XLR11, sometimes alongside other synthetic cannabinoids or adulterants. researchgate.netresearchgate.net
Analytical Confirmation of XLR11 and its Metabolites in Biological Samples
Confirming the presence of XLR11 and its metabolites in biological samples such as urine, blood, and oral fluid is essential for toxicological assessment and forensic investigations. Due to the rapid and extensive metabolism of synthetic cannabinoids, the detection of parent XLR11 in biological fluids, particularly urine, can be challenging, necessitating the analysis of its metabolites. ljmu.ac.ukresearchgate.netmdpi.com
Liquid chromatography coupled with mass spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), are the primary techniques used for the analysis of XLR11 and its metabolites in biological matrices. nih.govresearchgate.netnih.govnih.govcaymanchem.comoup.comuniroma1.itojp.govresearchgate.netresearchgate.net Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed and validated for the quantitative analysis of XLR11 and its metabolites in oral fluid. nih.gov UPLC/ToF has also been shown to be suitable for identifying these substances in biological specimens. nih.gov
Metabolism studies using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) with human liver microsomes or hepatocytes have been crucial in identifying the metabolic profile of XLR11. ljmu.ac.ukresearchgate.netnih.gov These studies have revealed that XLR11 undergoes extensive phase I and phase II metabolism, resulting in numerous metabolites formed through reactions such as hydroxylation, carboxylation, oxidative defluorination, dehydrogenation, and glucuronidation. researchgate.netnih.govnih.gov
Key metabolites identified include hydroxylated and carboxylated derivatives of the pentyl side chain, as well as metabolites resulting from the opening of the cyclopropyl (B3062369) ring. researchgate.netnih.govnih.gov The N-(5-hydroxypentyl) and N-pentanoic acid metabolites are considered major metabolites often detected in urine samples from users. researchgate.net A hydroxylated metabolite with a 2,4-dimethylpent-1-ene moiety has been suggested as a specific marker for XLR11 intake after hydrolysis. researchgate.net The concentration ratio of 5- and 4-hydroxypentyl metabolites can also be a useful marker for differentiating XLR11 abuse from that of UR-144. researchgate.net
Analytical methods for biological samples require high sensitivity and selectivity due to the low concentrations of parent drugs and metabolites. researchgate.net Sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to purify and concentrate analytes from complex biological matrices, minimizing matrix effects that can interfere with MS analysis. uniroma1.itresearchgate.net
Differentiation from Structurally Related Synthetic Cannabinoids
Differentiating XLR11 from other synthetic cannabinoids, particularly structurally related compounds like UR-144, is a significant challenge in forensic analysis. XLR11 is a fluorinated analog of UR-144, and they share structural similarities, including the tetramethylcyclopropyl moiety. nih.govoup.com
Analytical techniques play a crucial role in distinguishing these compounds. Mass spectrometry, with its ability to provide characteristic fragmentation patterns, is fundamental for differentiation. researchgate.net The identification of specific metabolites can also help differentiate between the use of structurally similar synthetic cannabinoids. For example, while XLR11 and UR-144 share some metabolites, the concentration ratio of certain hydroxypentyl metabolites can serve as a marker to distinguish between their intake. researchgate.net
Chromatographic separation techniques, such as LC and GC, are vital for separating mixtures of synthetic cannabinoids and their metabolites before detection by MS. acs.orgresearchgate.net The combination of chromatographic retention time and specific mass spectral data (precursor ions, product ions, and fragmentation patterns) is essential for accurate identification and differentiation. researchgate.netmdpi.com High-resolution mass spectrometry offers enhanced specificity, aiding in the differentiation of compounds with similar nominal masses. researchgate.net
The ongoing emergence of new synthetic cannabinoid structures necessitates continuous development and refinement of analytical methods to ensure accurate identification and differentiation in forensic casework. oup.comresearchgate.net
Implications of Deuteration in Forensic Analysis and Isotope Dilution Mass Spectrometry
Deuteration involves the replacement of one or more hydrogen atoms in a molecule with deuterium (B1214612) isotopes. In forensic analysis and particularly in quantitative mass spectrometry, deuterated analogs of target analytes are widely used as internal standards. The use of deuterated internal standards is a cornerstone of isotope dilution mass spectrometry (IDMS). ucl.ac.ukfda.gov
Isotope dilution mass spectrometry is a highly accurate and precise quantitative analytical technique. ucl.ac.ukfda.gov It involves adding a known amount of a stable isotope-labeled analog (the internal standard) of the analyte to the sample before sample preparation and analysis. ucl.ac.ukfda.gov The labeled internal standard is chemically and physically very similar to the analyte but can be distinguished by mass spectrometry due to the mass difference introduced by the deuterium atoms. ucl.ac.uk
In the context of XLR11 analysis, deuterated analogs of synthetic cannabinoids, such as XLR11-d5 or AB-FUBINACA-d4, have been reported as internal standards in LC-MS/MS methods for the quantification of synthetic cannabinoids and their metabolites in biological samples. ojp.govscispace.comugent.be While XLR11-d4 was mentioned in the initial query, the search results specifically referenced XLR11-d5 as an internal standard used in forensic toxicology casework. scispace.comugent.be
The advantages of using deuterated internal standards in IDMS for synthetic cannabinoid analysis include:
Compensation for Matrix Effects: Deuterated standards behave similarly to the native analyte during sample preparation and ionization in the mass spectrometer, compensating for signal suppression or enhancement caused by the sample matrix. researchgate.net
Correction for Analyte Loss: Any loss of the analyte during sample processing steps is mirrored by a proportional loss of the deuterated internal standard, allowing for accurate quantification even with incomplete recovery.
Improved Precision and Accuracy: By measuring the ratio of the analyte to the internal standard, variations in injection volume, flow rate, and ionization efficiency are significantly reduced, leading to improved precision and accuracy of the quantitative results. fda.gov
The use of deuterated internal standards is particularly valuable in the complex matrices encountered in forensic toxicology, such as blood, urine, and oral fluid, where matrix effects can be substantial. researchgate.net IDMS employing deuterated standards is considered a metrologically valid procedure and can be used for quantitative analytical reference standards, meeting international standards like ISO/IEC 17025 and ISO 17034. caymanchem.com
In Vitro Cellular and Molecular Research
Investigations into Cellular Viability and Angiogenesis in Specific Cell Lines
Studies have investigated the effects of XLR-11 on cellular viability and angiogenic processes, particularly in the context of human brain microvascular endothelial cells (HBMECs). XLR-11 was found to enhance the viability of HBMECs in vitro. wikipedia.org Furthermore, the migration rate and angiogenic capacity of these cells showed a significant increase in the presence of various concentrations of XLR-11 compared to control conditions. wikipedia.org
These investigations often employ techniques such as the MTT assay to assess cell viability and tube formation assays to evaluate angiogenic capacity. wikipedia.orgnih.gov The observed effects on HBMECs suggest a potential influence of XLR-11 on angiogenesis in the brain in vitro. wikipedia.org
While some synthetic cannabinoids have demonstrated anti-angiogenic actions in various cell models, the specific effects of XLR-11 in HBMECs indicate a pro-angiogenic potential in this cell type under the tested conditions. uni.lu
Genotoxicological Assessment in Experimental Systems
Genotoxicity studies on XLR-11 have been conducted using various experimental systems, including bacterial tests and in vitro assays with human cells. Investigations utilizing bacterial systems, such as the Salmonella/microsome test, did not find evidence for the induction of gene mutations by XLR-11. uni.lu
However, in vitro single cell gel electrophoresis (SCGE), also known as the Comet assay, has revealed clear dose-dependent genotoxic effects of XLR-11 in human lymphocytes and in human cell lines derived from buccal (TR-146) and lung (A-549) tissues. uni.lu The Comet assay is a sensitive technique used to detect DNA damage, including single- and double-strand breaks and apurinic sites, by measuring the migration of DNA fragments in an electric field, which creates a "comet" shape. The length of the comet tail is indicative of the level of DNA damage.
Furthermore, studies have shown that XLR-11 induces micronuclei formation. uni.lu Micronuclei are small nuclei that form as a consequence of chromosomal aberrations, such as chromosome breakage or loss, during cell division. The induction of micronuclei is detected using assays like the micronucleus test.
Experiments employing lesion-specific enzymes (FPG, Endo III) in SCGE assays indicated that the DNA damage caused by XLR-11 was not primarily due to the formation of oxidatively damaged bases. uni.lu Additionally, studies with liver enzyme homogenates and bovine serum albumin suggested that the genotoxic effects were not a result of enzymatic conversion of the drug to DNA-reactive intermediates. uni.lu
Studies involving gaseous treatment of buccal and lung-derived human cells under conditions simulating exposure have also demonstrated that XLR-11 may cause damage to the genetic material in the epithelial cells of the respiratory tract. uni.lu
Table 1 summarizes key findings from genotoxicity assessments of XLR-11 in selected in vitro systems.
| Experimental System | Cell Type / Organism | Endpoint(s) | Key Finding | Source |
| Bacterial Test | Salmonella | Gene Mutations | No evidence of induction | uni.lu |
| Comet Assay (SCGE) | Human Lymphocytes | DNA Strand Breaks, Apurinic Sites | Clear dose-dependent effects | uni.lu |
| Comet Assay (SCGE) | TR-146 cells | DNA Strand Breaks, Apurinic Sites | Clear dose-dependent effects | uni.lu |
| Comet Assay (SCGE) | A-549 cells | DNA Strand Breaks, Apurinic Sites | Clear dose-dependent effects | uni.lu |
| Micronucleus Assay | Human Lymphocytes | Micronuclei Formation (Chromosomal Aberrations) | Induction of micronuclei | uni.lu |
| Micronucleus Assay | TR-146 cells | Micronuclei Formation (Chromosomal Aberrations) | Induction of micronuclei | uni.lu |
| Micronucleus Assay | A-549 cells | Micronuclei Formation (Chromosomal Aberrations) | Induction of micronuclei | uni.lu |
Enzyme Induction and Inhibition Studies Relevant to Xenobiotic Metabolism
The metabolism of xenobiotics, including synthetic cannabinoids like XLR-11, is primarily carried out by enzyme systems, notably the cytochrome P450 (CYP) enzymes, predominantly located in the liver. These enzymes are involved in phase I metabolic reactions such as oxidation, reduction, and hydrolysis.
Studies investigating the CYP-mediated metabolism of XLR-11 have utilized recombinant human CYP enzymes and human liver microsomes (HLM). These investigations revealed that XLR-11 is extensively metabolized by CYP3A4. In addition to CYP3A4, minor contributions to XLR-11 metabolism were observed from CYP1A2 and CYP2C19.
Incubation studies with recombinant CYP enzymes demonstrated the activity of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP3A4, and CYP2E1 towards XLR-11 and UR-144. However, inhibition studies specifically targeting these enzymes in HLM indicated that while inhibition of CYP3A4 significantly attenuated the metabolism of XLR-11, inhibition of the other tested CYP enzymes had only minor effects. This highlights CYP3A4 as the major enzyme responsible for the CYP-mediated metabolism of XLR-11.
Metabolism studies using human hepatoma HepaRG cells have also identified metabolites of XLR-11 formed by oxidation. These studies can help elucidate the metabolic pathways of the compound.
General principles of enzyme induction and inhibition are relevant to understanding the potential interactions of XLR-11 with other substances metabolized by the same enzymes. Enzyme induction can lead to increased metabolism of a compound, potentially reducing its efficacy, while enzyme inhibition can decrease metabolism, potentially leading to increased plasma levels and altered effects. Knowing the specific CYP enzymes involved in XLR-11 metabolism, such as CYP3A4 and, to a lesser extent, CYP1A2 and CYP2C19, is crucial for predicting potential drug-drug interactions if other substances are co-administered that induce or inhibit these enzymes.
Table 2 summarizes the primary CYP enzymes identified in the metabolism of XLR-11.
| Enzyme | Role in XLR-11 Metabolism | Source |
| CYP3A4 | Major contributor | |
| CYP1A2 | Minor contributor | |
| CYP2C19 | Minor contributor |
Q & A
Basic Research Questions
Q. How can researchers design experiments to investigate the physicochemical properties of XLR11-d4?
- Methodological Answer : Experimental design should include control variables (e.g., temperature, solvent systems), replication for statistical validity, and validation via spectroscopic techniques (e.g., NMR, mass spectrometry). Use a factorial design to isolate interactions between variables, such as stability under varying pH conditions . Data should be recorded systematically, with raw datasets archived for reproducibility .
Q. What analytical methods are most effective for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for high sensitivity and specificity. Calibration curves must be validated using certified reference materials, and limits of detection (LOD) should be reported with confidence intervals . Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .
Q. How can researchers identify gaps in existing literature on this compound?
- Methodological Answer : Conduct a systematic review using databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial"). Map findings using PRISMA guidelines to highlight understudied areas, such as metabolic pathways or long-term stability .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be resolved?
- Methodological Answer : Perform meta-analysis to assess heterogeneity across studies, focusing on variables like dosage regimes or model organisms. Replicate conflicting experiments under standardized conditions, and use sensitivity analysis to identify confounding factors (e.g., batch variability in synthesis) . Publish negative results to reduce publication bias .
Q. What strategies optimize the synthesis of this compound while minimizing by-products?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, reaction time). Use real-time monitoring (e.g., in-situ FTIR) to track intermediate formation. Purification via preparative HPLC with gradient elution can isolate high-purity fractions, validated by orthogonal methods (e.g., X-ray crystallography) .
Q. How can cross-disciplinary approaches enhance understanding of this compound’s mechanisms?
- Methodological Answer : Integrate computational models (e.g., molecular docking for receptor binding predictions) with in vitro assays (e.g., cell-based toxicity screens). Collaborate with bioinformatics teams to analyze omics data for off-target effects . Validate hypotheses using knockout animal models or CRISPR-edited cell lines .
Data and Ethics
Q. What ethical considerations are critical when handling this compound in human-derived samples?
- Methodological Answer : Obtain informed consent for biofluid samples and ensure anonymization via unique identifiers. Follow institutional review board (IRB) protocols for risk assessments, particularly regarding neurotoxicity or carcinogenicity . Data must be stored securely, with access restricted to authorized personnel .
Q. How should researchers address variability in this compound’s stability across studies?
- Methodological Answer : Standardize storage conditions (e.g., −80°C under argon) and document deviations. Use accelerated stability studies (e.g., Arrhenius modeling) to predict degradation kinetics. Report batch-specific certificates of analysis (CoA) in publications .
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) with version control, and deposit raw data in repositories like Zenodo or Figshare . Publish detailed supplementary materials, including step-by-step protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
